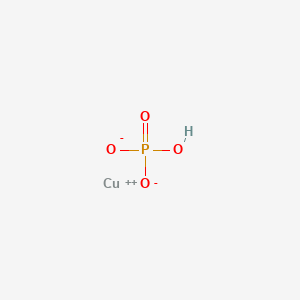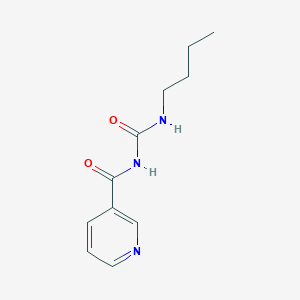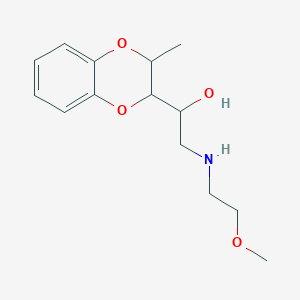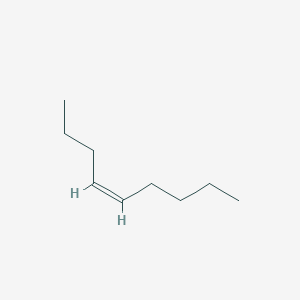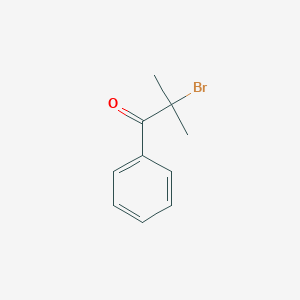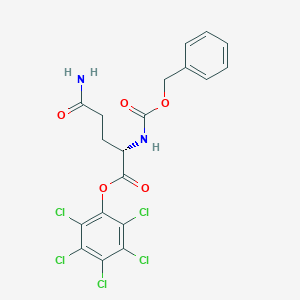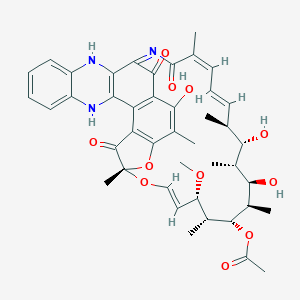
Rifazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic derivative of rifampicin, which is a well-known antibiotic used in the treatment of tuberculosis. Rifazine has been found to possess various biochemical and physiological effects, making it a promising candidate for use in scientific research. In
作用機序
Rifazine exerts its effects by inhibiting the activity of RNA polymerase, which is an enzyme involved in the transcription of genetic material. This inhibition leads to the suppression of gene expression, resulting in the reduction of protein synthesis. Rifazine has also been found to inhibit the activity of various enzymes involved in the biosynthesis of nucleotides, which are essential components of DNA and RNA.
Biochemical and Physiological Effects:
Rifazine has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Rifazine has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, Rifazine has been found to possess anti-viral properties by inhibiting the replication of various viruses.
実験室実験の利点と制限
Rifazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to possess a broad range of biological activities, making it a useful tool for studying various biological processes. However, the low yield of Rifazine makes it an expensive compound to produce, which can limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for the use of Rifazine in scientific research. One potential direction is the development of new drugs and therapies based on Rifazine. Another potential direction is the synthesis of novel derivatives of Rifazine with improved biological activities. Additionally, Rifazine could be used in the development of new diagnostic tools for various diseases. Overall, Rifazine has significant potential for use in scientific research, and further studies are needed to explore its full range of applications.
合成法
The synthesis of Rifazine involves the modification of the rifampicin molecule. The process involves the reaction of rifampicin with a series of reagents, resulting in the formation of Rifazine. The synthesis of Rifazine is a complex process that requires a high level of expertise and precision. However, the yield of Rifazine is relatively low, which makes it an expensive compound to produce.
科学的研究の応用
Rifazine has been used extensively in scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for use in the treatment of various diseases. Rifazine has also been used in the development of new drugs and therapies, as it can act as a lead compound for the synthesis of novel derivatives.
特性
CAS番号 |
10238-70-7 |
|---|---|
製品名 |
Rifazine |
分子式 |
C43H49N3O11 |
分子量 |
783.9 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H49N3O11/c1-19-13-12-14-20(2)42(53)46-34-33-32(44-26-15-10-11-16-27(26)45-33)29-30(38(34)51)37(50)24(6)40-31(29)41(52)43(8,57-40)55-18-17-28(54-9)21(3)39(56-25(7)47)23(5)36(49)22(4)35(19)48/h10-19,21-23,28,35-36,39,45,48-49,51H,1-9H3,(H,46,53)/b13-12+,18-17+,20-14-/t19-,21+,22+,23+,28-,35-,36+,39+,43-/m0/s1 |
InChIキー |
WHAAGRVNWJAAQE-YUPOEVIASA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=CC=CC=C4N3)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
正規SMILES |
CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



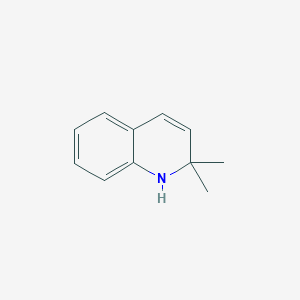
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

